![molecular formula C21H31NO2 B585782 Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride CAS No. 1346604-11-2](/img/structure/B585782.png)
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
説明
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride (Catalogue No.: PA 06 18520) is a structural analog of Finasteride, a well-known 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia. This derivative is characterized by the absence of the N-(1,1-dimethylethyl)amino carbonyl group at the 17-position and the addition of a propionyl substituent. Its molecular formula is C21H31NO2, with a molecular weight of 329.48 g/mol .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFTQVHOQDRAP-QCVZGKPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Intermediates
The synthesis likely begins with finasteride or its immediate precursors. Key intermediates include:
Step 1: Deprotection of the tert-Butyl Carbamate Group
Finasteride’s tert-butyl carbamate group is removed via acid-catalyzed hydrolysis or enzymatic cleavage. For example:
Step 2: Propionylation at C17
The 17β-hydroxyl group undergoes esterification with propionic anhydride or propionyl chloride:
Step 3: Purification
Crude product is purified via:
-
Column chromatography : Silica gel, ethyl acetate/hexane (3:7 v/v).
-
Crystallization : Ethanol/water mixture to isolate white crystalline solid.
Reaction Optimization and Challenges
Yield Considerations
-
Deprotection efficiency : Excessive acid concentration may degrade the steroidal backbone. Optimal HCl concentration is 2–3 M, yielding ~75% intermediate.
-
Propionylation selectivity : Competing reactions at other hydroxyl groups (e.g., C3) necessitate protecting groups or steric hindrance mitigation.
Analytical Validation
Industrial Scalability
The patent CN101863956A outlines a finasteride synthesis route from progesterone, suggesting adaptability for derivatives:
-
Bromoform reaction : Progesterone → 3-carbonyl-4-androstene-17β-carboxylic acid.
-
Amide formation : Thionyl chloride-mediated coupling with tert-butylamine.
-
Modifications : Hydrogenation and oxidation steps to introduce the 4-aza group.
Adapting this for this compound would require omitting the tert-butyl carbamate step and inserting propionylation post-hydrogenation.
Comparative Analysis with Finasteride
化学反応の分析
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior and properties of similar compounds.
Biology: The compound is utilized in biochemical assays to investigate protein interactions and enzymatic activities.
Medicine: Research involving this compound helps in understanding the mechanisms of action of finasteride derivatives, potentially leading to the development of new therapeutic agents.
Industry: It is used in the production of high-quality reference materials and proficiency testing standards
作用機序
The mechanism of action of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound inhibits the activity of these enzymes, leading to a decrease in the production of certain steroids. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity and preventing the conversion of substrates into products .
類似化合物との比較
Comparative Analysis with Structurally Related Compounds
The following table summarizes key molecular and structural differences between Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride and two closely related Finasteride impurities:
Compound Name | Catalogue No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | PA 06 18520 | C21H31NO2 | 329.48 | Absence of tert-butyl carbamate; propionyl group at 17-position |
Δ-1,5-Aza amide | PA 06 18030 | C23H34N2O2 | 370.53 | Aza-amide backbone; retention of tert-butyl carbamate group |
5,6,7,8,9-Dehydro-10-desmethyl Finasteride | PA 06 18510 | C22H28N2O2 | 352.47 | Dehydrogenation in the steroidal A-ring; absence of a methyl group at position 10 |
Structural and Functional Implications
This compound vs. Δ-1,5-Aza Amide The aza-amide variant (PA 06 18030) retains the tert-butyl carbamate group but introduces a nitrogen atom into the amide backbone, which may enhance hydrogen-bonding interactions with the 5α-reductase enzyme. The molecular weight difference (329.48 vs. 370.53 g/mol) suggests PA 06 18520 may exhibit faster metabolic clearance due to its smaller size.
This compound vs. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride The dehydrogenated analog (PA 06 18510) lacks a methyl group at position 10 and features a conjugated double-bond system in the A-ring. This structural rigidity could reduce binding affinity to 5α-reductase compared to PA 06 18520, which retains a more flexible steroidal backbone . The propionyl group in PA 06 18520 may confer improved lipid solubility, enhancing its tissue distribution compared to PA 06 18510.
Research Findings and Hypotheses
- Enzyme Inhibition : The tert-butyl carbamate group in Finasteride is critical for competitive inhibition of 5α-reductase. Its absence in PA 06 18520 may reduce potency, but the propionyl group could compensate by interacting with hydrophobic enzyme pockets .
- Synthetic Utility : These derivatives are likely intermediates or degradation products in Finasteride synthesis. Their characterization aids in quality control during pharmaceutical manufacturing .
生物活性
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is a synthetic derivative of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of androgenetic alopecia and benign prostatic hyperplasia. This compound is designed to enhance the biological activity of finasteride by modifying its chemical structure to improve efficacy and reduce side effects.
- Molecular Formula : C21H31NO2
- Molecular Weight : 329.48 g/mol
- CAS Number : 1346604-11-2
- Purity : >95% (HPLC)
This compound functions primarily through the inhibition of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). DHT is a potent androgen that plays a significant role in prostate growth and hair loss. By inhibiting this conversion, the compound reduces DHT levels in serum and tissues, leading to decreased prostatic volume and potential improvements in hair regrowth.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of DHT Production : Similar to finasteride, this compound exhibits a strong inhibitory effect on both type I and type II isoenzymes of 5α-reductase. However, it shows a higher selectivity for type II, which is predominantly expressed in the prostate.
- Impact on Serum Hormones : In clinical studies involving finasteride, patients demonstrated a significant reduction in serum DHT levels (up to 70%) while testosterone levels increased by approximately 10-20% within physiological ranges . It is anticipated that this compound may exhibit similar or enhanced effects due to its structural modifications.
Case Studies
Several studies have evaluated the effects of finasteride and its derivatives on prostate health and hair loss:
- Prostate Volume Reduction : A double-blind placebo-controlled study indicated that finasteride reduced intraprostatic DHT levels by approximately 91.4%, leading to a reduction in prostate volume by about 20-30% after continuous therapy for 6-24 months .
- Hair Restoration : In men with androgenetic alopecia, finasteride has shown efficacy in promoting hair regrowth, with significant improvements noted after 12 months of treatment .
- Safety Profile : Long-term studies have reported that finasteride is generally well-tolerated, with minimal adverse effects at recommended doses. However, high doses have been associated with Leydig cell hyperplasia in animal models .
Comparative Data
Parameter | Finasteride | This compound |
---|---|---|
Molecular Weight | 373.5 g/mol | 329.48 g/mol |
DHT Reduction (after 6 months) | ~70% | Expected to be similar or greater |
Testosterone Increase | ~10-20% | Anticipated similar effects |
Prostate Volume Reduction | ~20-30% | Expected similar outcomes |
Side Effects | Minimal | Anticipated reduced side effects |
Q & A
Basic Question: What are the critical physicochemical properties of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride, and how do they influence experimental design?
Answer:
The compound’s molecular formula (C₂₃H₃₆N₂O₂) and molecular weight (~372.55 g/mol) are foundational for dosage calculations and analytical method development . Its low water solubility (practically insoluble in water) necessitates solvent optimization for in vitro assays, such as ethanol or methylene chloride . The melting point (252–254°C) and crystalline structure inform thermal stability studies and polymorph screening during formulation. For example, differential scanning calorimetry (DSC) should be employed to assess phase transitions under stress conditions .
Advanced Question: How does the propionyl modification at position 17 alter the pharmacokinetic profile compared to parent finasteride?
Answer:
The 17-propionyl group likely enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility. Methodologically, comparative studies should use:
- In vitro permeability assays (e.g., Caco-2 cell monolayers) to measure apparent permeability coefficients (Papp).
- Hepatic microsomal incubations to assess metabolic stability, as finasteride is primarily metabolized by CYP3A4 . LC-MS/MS can quantify metabolites and identify propionyl-specific degradation pathways.
- Plasma protein binding assays (e.g., equilibrium dialysis) to evaluate binding affinity differences, given finasteride’s 90% protein binding .
Advanced Question: What experimental strategies can resolve contradictory data on 5α-reductase inhibition potency between in vitro and in vivo models?
Answer:
Contradictions may arise from differences in enzyme isoforms (Type I vs. II), species-specific metabolism, or tissue distribution. To address this:
- Isoform-specific assays : Use recombinant human 5α-reductase isoforms (SRD5A1 and SRD5A2) in cell-free systems to isolate inhibition kinetics .
- Tissue homogenate studies : Compare prostate vs. liver tissue activity to account for organ-specific metabolism.
- Pharmacodynamic modeling : Integrate in vitro IC₅₀ values with in vivo pharmacokinetic data (e.g., plasma half-life, volume of distribution) to predict efficacy thresholds .
Basic Question: What analytical methods are recommended for purity assessment and impurity profiling of this compound?
Answer:
- HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) and UV detection at 210–220 nm to resolve finasteride-related impurities (e.g., dihydrofinasteride) .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) identifies structural analogs and degradation products, such as the EP-listed impurity A (dihydrofinasteride, CAS 98319-24-5) .
- Thermogravimetric analysis (TGA) : Quantifies residual solvents or moisture affecting crystallinity .
Advanced Question: How can researchers design a stability-indicating study under accelerated conditions for this compound?
Answer:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂) for 4–12 weeks .
- Forced degradation : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) and photolysis (ICH Q1B guidelines) to identify degradation pathways.
- Stability-indicating assays : Validate HPLC methods to ensure specificity for degradation products, referencing pharmacopeial standards (e.g., EP/JP/USP monographs) .
Advanced Question: What mechanistic insights justify the use of bilayer tablet formulations for sustained-release applications?
Answer:
Bilayer tablets separate immediate-release (IR) and sustained-release (SR) layers to optimize pharmacokinetics:
- IR layer : Incorporates superdisintegrants (e.g., croscarmellose sodium) for rapid dissolution in gastric fluid.
- SR layer : Uses hydrophobic polymers (e.g., ethylcellulose) or matrix-forming agents (e.g., HPMC) to delay release in intestinal pH .
- In vitro-in vivo correlation (IVIVC) : Develop using USP dissolution apparatus II (paddle method) at 50 rpm, with sampling at 0.1N HCl (2 hr) followed by pH 6.8 buffer .
Basic Question: How do structural modifications impact binding affinity to 5α-reductase?
Answer:
The tert-butyl carboxamide group at position 17β and the 4-azasteroid backbone are critical for competitive inhibition. Modifications like the 17-propionyl group may sterically hinder enzyme-substrate interactions. Computational methods (e.g., molecular docking with AutoDock Vina) can predict binding energy changes, while surface plasmon resonance (SPR) quantifies dissociation constants (Kd) .
Advanced Question: What statistical approaches are optimal for analyzing dose-response heterogeneity in preclinical models?
Answer:
- Nonlinear mixed-effects modeling (NLME) : Accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) data.
- ANOVA with post hoc tests : Identifies significant differences between dose groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).
- Bayesian hierarchical models : Useful for sparse data or small sample sizes, incorporating prior knowledge from parent compounds .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。